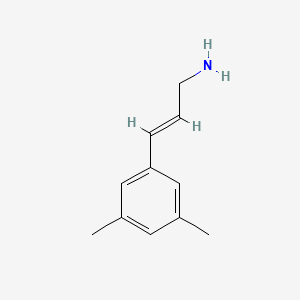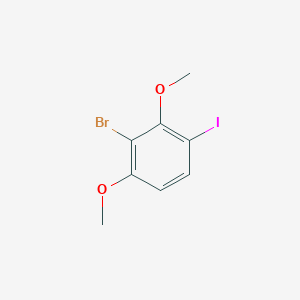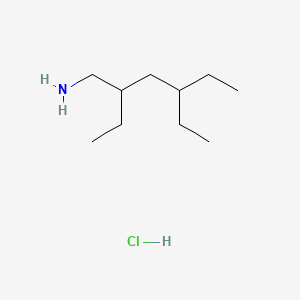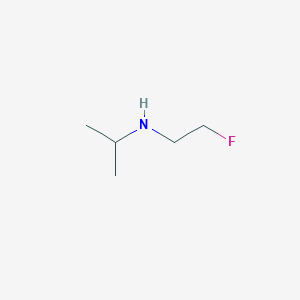
(2-Fluoroethyl)(propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoroethyl)(propan-2-yl)amine is an organic compound that belongs to the class of amines It consists of a 2-fluoroethyl group and a propan-2-yl group attached to an amine nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, 2-fluoroethyl bromide can react with isopropylamine under basic conditions to yield this compound . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoroethyl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
(2-Fluoroethyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (2-Fluoroethyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The propan-2-yl group provides steric hindrance, which can influence the compound’s selectivity and potency.
Comparación Con Compuestos Similares
Similar Compounds
(2-Fluoroethyl)(methyl)amine: Similar structure but with a methyl group instead of a propan-2-yl group.
(2-Fluoroethyl)(ethyl)amine: Contains an ethyl group instead of a propan-2-yl group.
(2-Fluoroethyl)(butyl)amine: Features a butyl group in place of the propan-2-yl group.
Uniqueness
(2-Fluoroethyl)(propan-2-yl)amine is unique due to the combination of its fluoroethyl and propan-2-yl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C5H12FN |
|---|---|
Peso molecular |
105.15 g/mol |
Nombre IUPAC |
N-(2-fluoroethyl)propan-2-amine |
InChI |
InChI=1S/C5H12FN/c1-5(2)7-4-3-6/h5,7H,3-4H2,1-2H3 |
Clave InChI |
RMQUYIZMIUDCTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


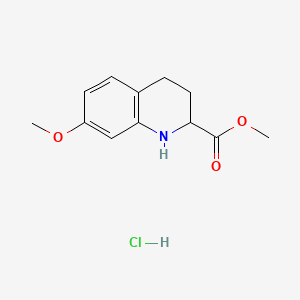
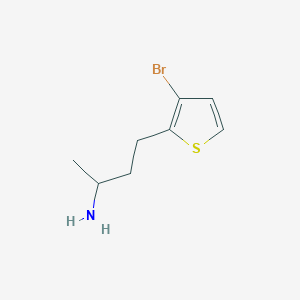
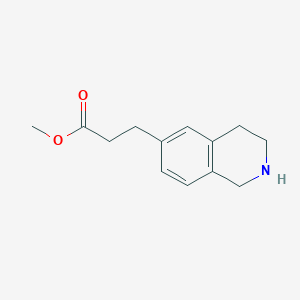
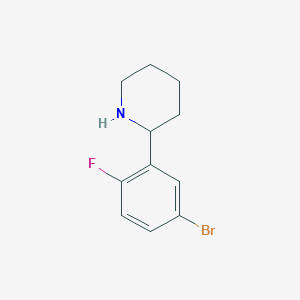
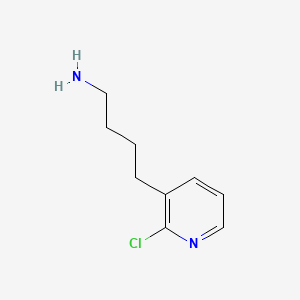

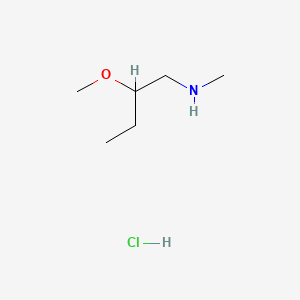
![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)
![Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one](/img/structure/B15312712.png)
![2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B15312713.png)

